1-(2-Methoxypropyl)-1H-imidazol-2-amine

Description

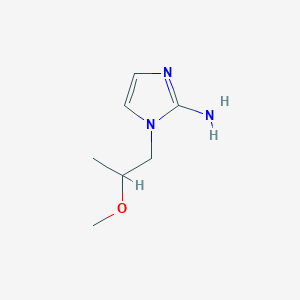

1-(2-Methoxypropyl)-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a methoxypropyl group at the N1 position of the imidazole ring and an amine group at the C2 position. The methoxypropyl substituent introduces both steric bulk and a polar ether linkage, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(2-methoxypropyl)imidazol-2-amine |

InChI |

InChI=1S/C7H13N3O/c1-6(11-2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9) |

InChI Key |

HNSOQBSSMISHOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CN=C1N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropyl)-1H-imidazol-2-amine typically involves the reaction of 1H-imidazole-2-amine with 2-methoxypropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives with various functional groups

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "1-(2-Methoxypropyl)-1H-imidazol-2-amine" are not available in the search results, information regarding its potential applications and related compounds can be gathered.

Chemical Information and Availability

"this compound" has the CAS No. 1698114-56-5 and the molecular formula . BLDpharm offers this compound with cold-chain transportation . The product is temporarily out of stock, but you can leave your email address to be informed when it is back in stock .

Potential Perfumery Applications

1-(2-methoxypropyl)-4-methylbenzene is related to perfumery as a perfuming ingredient, possessing a green note accompanied by a strong floral undernote .

Histamine H4 Receptor Antagonists

Trisubstituted 1,3,5-Triazines, specifically 4-Cyclopropyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, have been identified as Histamine H4 Receptor Antagonists . This compound showed anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model and reduced the number of scratch bouts in histamine- and chloroquine-induced pruritus models .

Bispidine Derivatives and Anticancer Activity

Bispidine derivatives have demonstrated anticancer cytotoxic activity . One such derivative, when incubated with HepG2 cells in the presence of polyamines (PAs), induced HepG2 cell apoptosis but not in normal WI-38 fibroblasts .

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxypropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Key Observations :

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Methoxypropyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Imidazole ring formation : Cyclization of α-halo ketones or aldehydes with 1,2-diamines under acidic conditions (e.g., using ZnCl₂ as a catalyst) .

- Functionalization : Introduction of the 2-methoxypropyl group via nucleophilic substitution or coupling reactions.

- Optimization : Yield depends on solvent choice (DMF or DCM preferred for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd/C for cross-coupling) .

Typical yields range from 40–60%, with impurities arising from incomplete substitution or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?

Answer:

Density Functional Theory (DFT) can model the compound’s electronic structure, including:

- HOMO-LUMO gaps : To predict reactivity and stability (e.g., Becke’s hybrid functional B3LYP is widely used for thermochemical accuracy ).

- Charge distribution : Identifying nucleophilic/electrophilic sites for functionalization.

Experimental validation requires: - Spectroscopic data : Compare computed IR/NMR spectra with experimental results (e.g., ¹H NMR shifts for amine protons at δ 2.8–3.2 ppm) .

- X-ray crystallography : Resolve discrepancies between predicted and observed bond lengths/angles .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imidazole protons at δ 6.5–7.5 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₇H₁₃N₃O has a theoretical MW of 155.11 g/mol) .

- Elemental analysis : Validate C/H/N/O ratios within ±0.3% of theoretical values .

Advanced: How does the 2-methoxypropyl substituent influence the compound’s biological activity compared to other imidazole derivatives?

Answer:

The substituent impacts:

- Lipophilicity : Increased membrane permeability due to the methoxy group’s hydrophobicity, enhancing cellular uptake .

- Receptor binding : Steric effects from the propyl chain may alter interactions with biological targets (e.g., tubulin in cancer cells ).

- Metabolic stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs .

Comparative studies with analogs (e.g., 1-isopropyl or 1-ethyl derivatives) are critical to isolate substituent effects .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the amine group .

- Light sensitivity : Protect from UV exposure to avoid imidazole ring degradation .

- Solubility : Stable in DMSO or ethanol; avoid aqueous buffers at pH > 8 to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

- Experimental replication : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Batch variability : Characterize purity (HPLC > 95%) and confirm stereochemistry (if applicable) via chiral chromatography .

- Mechanistic studies : Use knockout cell lines or competitive binding assays to validate target specificity .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial agents : Imidazole derivatives disrupt microbial cell membranes .

- Cancer therapeutics : Inhibit tubulin polymerization (e.g., IC₅₀ of 1.2 µM in gastric cancer cells ).

- Enzyme inhibitors : Target histidine kinases or cytochrome P450 isoforms .

Advanced: What strategies can improve the pharmacokinetic profile of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.